LogP Differentiation: PEG1 Linker Exhibits Higher Polarity Than PEG2 and PEG3 Analogs
The calculated LogP of 2-(2-aminoethoxy)acetate (PEG1) is -0.2534, reflecting higher aqueous solubility compared to the PEG2 analog (2-(2-(2-aminoethoxy)ethoxy)acetic acid) which has a reported LogP of -0.2368, and substantially higher polarity than the tert-butyl carbamate-protected Boc-NH-PEG1-acetic acid derivative which exhibits a LogP of 1.00320 [1]. This graded polarity enables tunable hydrophilicity in linker-payload constructs [1].
| Evidence Dimension | Lipid-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | -0.2534 (calculated) |
| Comparator Or Baseline | PEG2 analog (2-(2-(2-aminoethoxy)ethoxy)acetic acid): -0.2368; Boc-protected PEG1 derivative (Boc-NH-PEG1-acetic acid): 1.00320 |
| Quantified Difference | Target is 0.0166 LogP units more polar than PEG2 analog; 1.26 LogP units more polar than Boc-protected derivative |
| Conditions | Calculated values; standard in silico prediction |
Why This Matters
A lower LogP value directly correlates with enhanced aqueous solubility, which is critical for maintaining conjugate solubility during bioconjugation and reducing non-specific adsorption in biological assays.
- [1] Molbase. 2-(2-aminoethoxy)acetic acid - Compound Information. View Source
